molecular formula C20H25ClN2O B14615547 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride CAS No. 60614-31-5

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride

Cat. No.: B14615547
CAS No.: 60614-31-5
M. Wt: 344.9 g/mol
InChI Key: YQFVDMPRWNZXKK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by alkylation and subsequent quaternization to form the pyrazolium salt. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium chloride can be compared with other pyrazole derivatives, such as:

    1,3,5-Trimethylpyrazole: Similar in structure but lacks the propoxy and diphenyl groups.

    3,5-Diphenylpyrazole: Lacks the propoxy and dimethyl groups.

    4-Propoxy-3,5-diphenylpyrazole: Lacks the dimethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

60614-31-5

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

1,2-dimethyl-3,5-diphenyl-4-propoxy-1,3-dihydropyrazol-1-ium;chloride

InChI

InChI=1S/C20H24N2O.ClH/c1-4-15-23-20-18(16-11-7-5-8-12-16)21(2)22(3)19(20)17-13-9-6-10-14-17;/h5-14,18H,4,15H2,1-3H3;1H

InChI Key

YQFVDMPRWNZXKK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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